molecular formula C25H14F4N6O4 B395656 5-(4-FLUOROPHENYL)-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

5-(4-FLUOROPHENYL)-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B395656
M. Wt: 538.4g/mol
InChI Key: RTFXQQKKWQZDFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-FLUOROPHENYL)-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a trifluoromethyl group, a nitro group, and a pyridinyloxy moiety, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-FLUOROPHENYL)-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the fluorophenyl and pyridinyloxy moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols and electrophiles like alkyl halides are often employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with potentially unique properties and applications.

Scientific Research Applications

5-(4-FLUOROPHENYL)-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-FLUOROPHENYL)-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the nitro and pyridinyloxy groups contribute to its overall biological activity. The compound may inhibit or activate specific pathways, leading to its observed effects in various biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-N-[3-nitro-5-(3-pyridinyloxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • 5-(4-bromophenyl)-N-[3-nitro-5-(3-pyridinyloxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

The presence of the 4-fluorophenyl group in 5-(4-FLUOROPHENYL)-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE imparts unique electronic and steric properties, enhancing its reactivity and biological activity compared to similar compounds with different substituents .

Properties

Molecular Formula

C25H14F4N6O4

Molecular Weight

538.4g/mol

IUPAC Name

5-(4-fluorophenyl)-N-(3-nitro-5-pyridin-3-yloxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C25H14F4N6O4/c26-15-5-3-14(4-6-15)20-11-22(25(27,28)29)34-23(32-20)12-21(33-34)24(36)31-16-8-17(35(37)38)10-19(9-16)39-18-2-1-7-30-13-18/h1-13H,(H,31,36)

InChI Key

RTFXQQKKWQZDFU-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)F)C(F)(F)F

Canonical SMILES

C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)F)C(F)(F)F

Origin of Product

United States

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